

Introduction: A Versatile Precursor for Advanced Materials

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Compound of Interest

Compound Name: Yttrium(III) isopropoxide

CAS No.: 2172-12-5

Cat. No.: B1589783

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Yttrium(III) isopropoxide, with the empirical formula $Y(OCH(CH_3)_2)_3$, is a metal alkoxide that serves as a critical molecular precursor in the synthesis of advanced yttrium-based materials. [1] Its utility stems from its solubility in organic solvents and its ability to undergo controlled hydrolysis and thermal decomposition to form yttrium oxide (Y_2O_3). This property makes it an invaluable component in chemical vapor deposition (CVD), sol-gel processes, and as a catalyst in organic synthesis. [1][2] Applications range from the fabrication of high-performance ceramics, phosphors for LED technology, and superconductors to potential uses in biomedical imaging and drug delivery systems. [1] Understanding its physical properties and handling requirements is paramount to achieving reproducible and successful outcomes in these cutting-edge fields.

Core Physicochemical Properties

While often represented by the simple monomeric formula $C_9H_{21}O_3Y$, the actual structure of **yttrium(III) isopropoxide** is significantly more complex, which influences its physical properties. The data presented below are consolidated from various sources, and discrepancies in thermal properties are discussed in detail in the Thermal Analysis section.

Property	Value	Source(s)
CAS Number	2172-12-5	[2]
Molecular Formula	C ₉ H ₂₁ O ₃ Y (Empirical)	[2]
Molecular Weight	266.17 g/mol (Based on Empirical Formula)	[2]
Appearance	White to off-white crystalline solid or powder	[1]
Solubility	Soluble in toluene, hexane, and tetrahydrofuran (THF)	[3]
Hydrolytic Sensitivity	High; reacts rapidly with moisture, water, and protic solvents.	[3]
Air Sensitivity	High; requires handling under an inert atmosphere.	[1]
Melting Point	Conflicting reports: ~160 °C vs. 290 °C (decomposes)	[2][3]
Boiling Point / Sublimation	Conflicting reports: ~106 °C or ~200 °C (likely under vacuum)	[2][3]

The Molecular Structure: Beyond the Monomer

A fundamental insight often overlooked in supplier data sheets is that **yttrium(III) isopropoxide** does not typically exist as a simple, monomeric species. Due to the high coordination number preference of the yttrium(III) ion and the bridging capability of alkoxide ligands, it forms multinuclear clusters. Research has identified a stable pentanuclear oxo-cluster with the formula Y₅(μ₅-O)(μ₃-OPri)₄(μ₂-OPri)₄(OPri)₅. This structure consists of a central oxygen atom bonded to five yttrium atoms, which are further bridged by isopropoxide groups.

The formation of this oxo-cluster is a critical consideration. It explains the compound's relatively low volatility compared to true monomeric alkoxides and influences its reactivity in solution, affecting hydrolysis rates and the morphology of the resulting oxide materials. The presence of

this cluster highlights the importance of precise synthesis and handling to ensure batch-to-batch consistency.

Synthesis and Purification

The synthesis of high-purity **yttrium(III) isopropoxide** requires strictly anhydrous and anaerobic conditions. The direct reaction of yttrium metal with isopropanol is an effective method.^[4]

Experimental Protocol: Direct Synthesis from Yttrium Metal

This protocol is based on the catalyzed reaction of yttrium metal with anhydrous isopropanol.^[4] The use of catalysts like HgCl_2 and iodine is crucial to disrupt the passivating oxide layer on the yttrium metal surface and initiate the reaction.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a multi-neck flask equipped with a reflux condenser, an inert gas (Argon or Nitrogen) inlet, and a magnetic stirrer. All glassware must be rigorously dried in an oven ($>120\text{ }^\circ\text{C}$) overnight and assembled hot under a flow of inert gas.
- **Reagent Preparation:**
 - Add yttrium metal turnings or powder to the reaction flask.
 - Add catalytic amounts of mercuric chloride (HgCl_2) and iodine (I_2).
 - Introduce anhydrous isopropanol, freshly distilled from a suitable drying agent (e.g., magnesium turnings), via a cannula or dropping funnel.
- **Reaction Execution:**
 - Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated within an hour, evidenced by hydrogen gas evolution.
 - Maintain reflux for approximately 5 hours, or until all the yttrium metal has been consumed.^[4] The reaction mixture will appear as a slurry.

- Product Isolation:
 - Allow the mixture to cool to room temperature under inert gas.
 - Filter the solution while hot through a sintered glass funnel (Schlenk filtration) to remove any unreacted material or impurities.
 - Remove the solvent (isopropanol) from the filtrate under reduced pressure to yield the crude **yttrium(III) isopropoxide** as a solid.

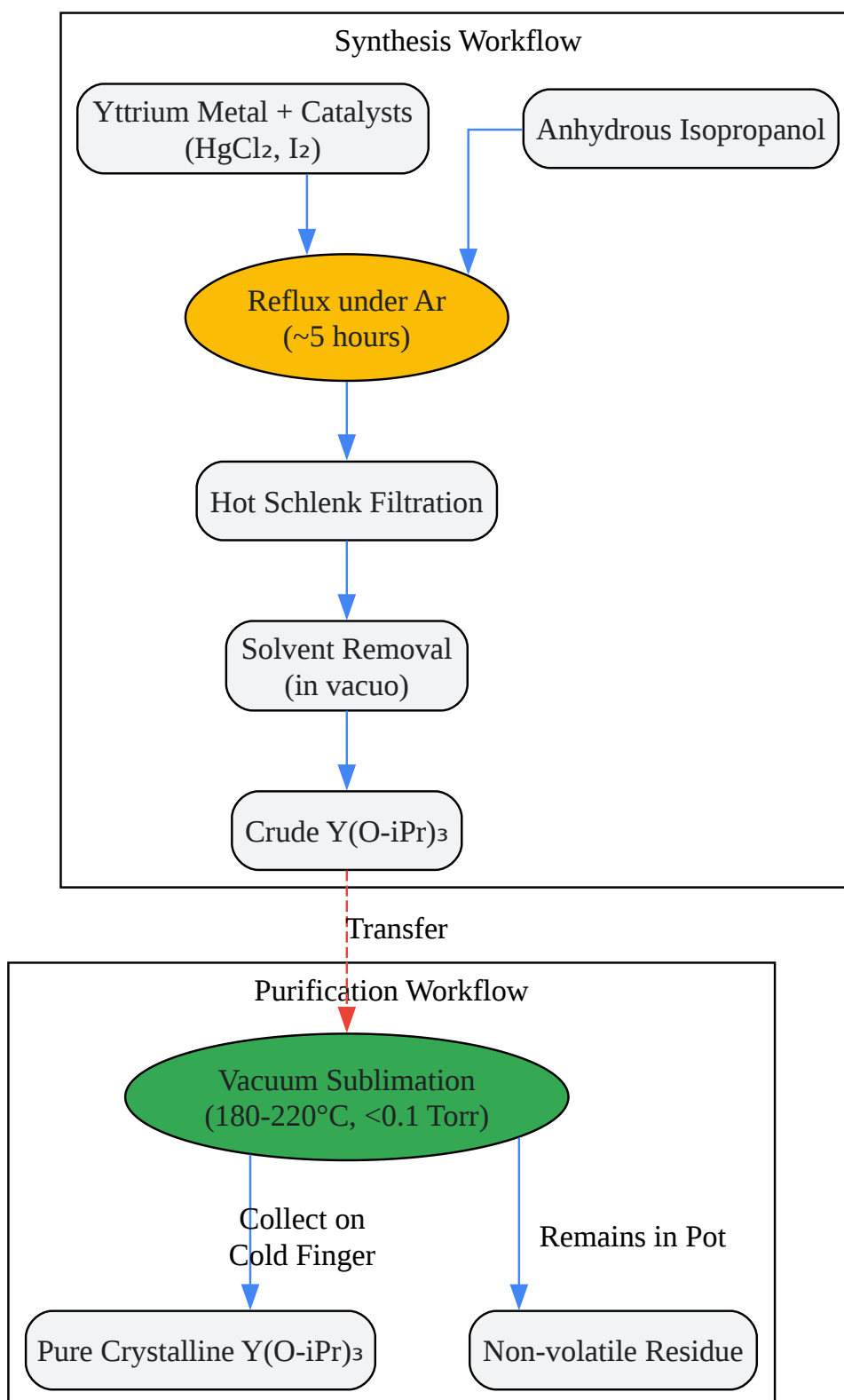
Experimental Protocol: Purification by Vacuum Sublimation

Sublimation is the preferred method for obtaining high-purity, solvent-free **yttrium(III) isopropoxide**, as it effectively separates the non-volatile oxo-clusters and other impurities from the desired product.^{[5][6]}

Step-by-Step Methodology:

- Apparatus Setup: Place the crude product in a sublimation apparatus equipped with a cold finger condenser.
- Execution:
 - Evacuate the apparatus to high vacuum (<0.1 Torr).
 - Gently heat the apparatus using an oil bath or heating mantle. The temperature should be sufficient to induce sublimation without causing thermal decomposition (typically 180-220 °C).
 - Cool the cold finger using circulating water or a dry ice/acetone slurry.
 - Pure **yttrium(III) isopropoxide** will sublime and deposit as a crystalline solid on the cold finger.
- Product Collection:

- After the sublimation is complete, allow the apparatus to cool to room temperature before breaking the vacuum.
- Backfill the apparatus with inert gas.
- Quickly transfer the purified crystals from the cold finger to a pre-dried storage vessel inside a glovebox.



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Diagram: Synthesis and Purification Workflow.

Analytical Characterization

Characterization must be performed using techniques that preclude exposure to air and moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the presence of the isopropoxide ligands and to verify the absence of residual solvent or hydrolysis products. As the Y^{3+} ion is diamagnetic, it does not interfere with the NMR signals of the ligands.

Protocol for Sample Preparation:

- Inside a glovebox, weigh a small amount (5-10 mg) of the purified compound into an NMR tube.
- Add ~0.6 mL of a dry, deuterated solvent (e.g., benzene- d_6 or toluene- d_8) via a syringe.
- Cap the NMR tube securely (e.g., with a J. Young's valve) before removing it from the glovebox for analysis.

Expected 1H NMR Spectrum:

- Septet (~4.0-4.5 ppm): Corresponds to the single methine proton ($-OCH(CH_3)_2$) of the isopropoxide group. The multiplicity is due to coupling with the six equivalent methyl protons.
- Doublet (~1.2-1.4 ppm): Corresponds to the six equivalent methyl protons ($-OCH(CH_3)_2$) of the isopropoxide group, split by the single methine proton.

The integration ratio of the septet to the doublet should be exactly 1:6. The presence of a broad peak around 1-5 ppm could indicate hydroxyl groups from partial hydrolysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the identity of the compound by identifying the characteristic vibrational modes of its functional groups.

Protocol for Sample Preparation (Nujol Mull):

- Inside a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste.
- Spread the paste thinly between two KBr or NaCl salt plates.
- Assemble the plates in the spectrometer's sample holder and acquire the spectrum. This method protects the sample from the atmosphere during measurement.

Expected Characteristic Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2970 - 2850	C-H Stretching	Isopropyl alkyl groups
1385 - 1370	C-H Bending (gem-dimethyl)	Isopropyl -C(CH ₃) ₂
1170 - 1120	C-O Stretching	Secondary alkoxide
~1000	C-O Stretching	Secondary alkoxide
600 - 400	Y-O Stretching	Metal-Oxygen bond

The most diagnostic peaks are the strong C-O stretching bands and the Y-O stretching vibrations in the far-IR region.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of **yttrium(III) isopropoxide**. This analysis validates its suitability as a precursor for CVD or sol-gel processes by identifying the temperature at which it converts to yttrium oxide. It also helps clarify the conflicting melting/boiling point data; a sharp mass loss concurrent with a thermal event in DSC indicates decomposition rather than simple melting or boiling.

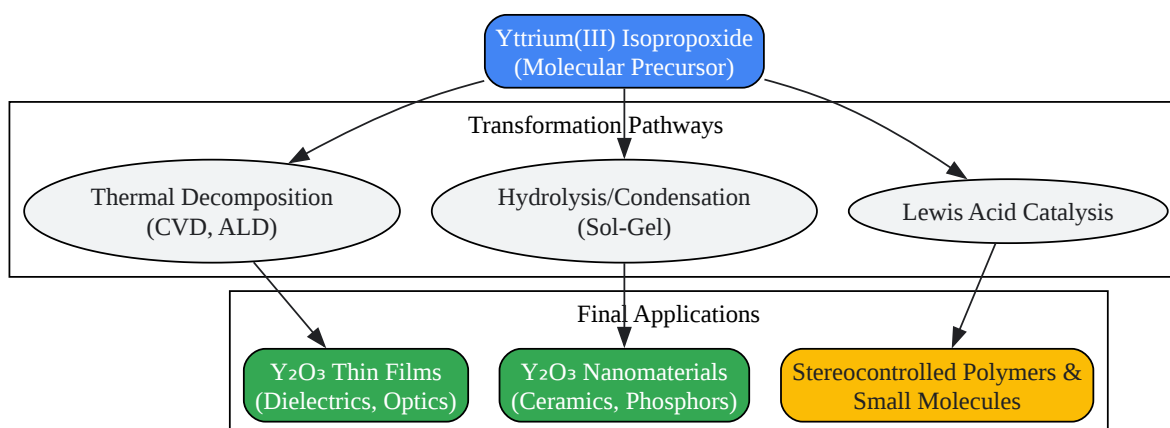
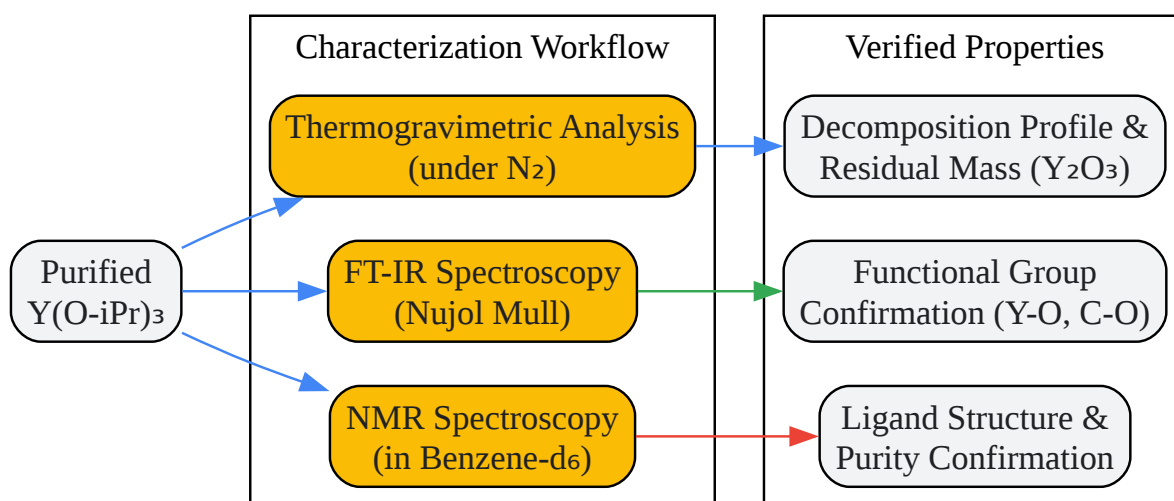
Protocol for Analysis:

- Inside a glovebox, load a small, precise mass (5-10 mg) of the sample into a ceramic or aluminum TGA pan.

- Seal the TGA pan if possible (e.g., with a pinned lid for DSC-TGA) to minimize air exposure during transfer.
- Transfer the pan to the TGA instrument, which should be continuously purged with a high-purity inert gas (e.g., Nitrogen or Argon).
- Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete decomposition (e.g., 800 °C).

Expected Decomposition Pathway: The thermal decomposition of metal isopropoxides often proceeds via the elimination of propene and water, ultimately yielding the metal oxide.[7] For **yttrium(III) isopropoxide**, the expected overall reaction is: $2 \text{Y}(\text{OCH}(\text{CH}_3)_2)_3 \rightarrow \text{Y}_2\text{O}_3 + 6 \text{CH}_3\text{CH}=\text{CH}_2 + 3 \text{H}_2\text{O}$

The TGA curve would show a major weight loss step corresponding to this transformation. The final residual mass should correspond to the theoretical mass percentage of Y_2O_3 from the precursor.



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Diagram: From Precursor to Application.

Safety, Handling, and Storage

Yttrium(III) isopropoxide is a flammable solid and is highly sensitive to moisture and air. Improper handling will lead to decomposition, rendering the material useless and potentially creating a safety hazard.

- **Handling:** All manipulations should be carried out under an inert atmosphere, either in a high-quality glovebox or using Schlenk line techniques. Spatulas, glassware, and storage containers must be scrupulously dried before use.
- **Storage:** The compound should be stored in a tightly sealed container (e.g., a glass ampoule under vacuum or a Schlenk flask) inside a desiccator or, preferably, within an inert atmosphere glovebox.
- **Personal Protective Equipment (PPE):** Standard PPE, including safety glasses, a flame-retardant lab coat, and nitrile gloves, should be worn at all times.
- **Fire Safety:** In case of fire, use a Class D dry powder extinguisher. DO NOT use water, foam, or carbon dioxide, as they will react violently with the compound.

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